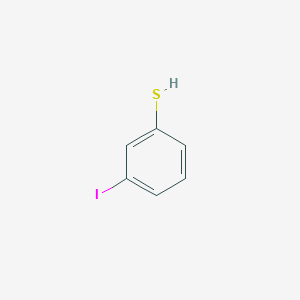

3-Iodobenzenethiol

Description

Historical Context and Evolution of Substituted Benzenethiols in Organic Synthesis

The synthesis and application of aromatic thiols and their derivatives have historically been a somewhat underexplored field within organosulfur chemistry. springerprofessional.de Early synthetic strategies for substituted benzenethiols often relied on multi-step procedures. For instance, the preparation of 2-aminobenzenethiols was historically achieved through methods like the Herz reaction, which involves the treatment of an arylamine with sulfur monochloride, or through the hydrolytic cleavage of benzothiazoles. ijcrt.org Another classical route involved the reduction of bis-(o-nitrophenyl) disulfides using agents like zinc and acid to produce the corresponding zinc salt of 2-aminobenzenethiol. ijcrt.org

The study of the fundamental reactivity of these compounds also has deep roots, with research into the electrophilic substitution of halobenzenethiols dating back to the 1960s. acs.org Over the decades, the field has evolved significantly, driven by the demand for more efficient and versatile synthetic methods. A major advancement has been the introduction of transition metal catalysts, which have opened up new pathways for the synthesis and functionalization of aromatic thiols. springerprofessional.de

This evolution has expanded the scope of substituted benzenethiols from simple intermediates to critical components in more sophisticated applications. A prominent example is their use in the formation of self-assembled monolayers (SAMs) on metal surfaces, a field that has grown substantially. researchgate.net Researchers have studied how different substituents on the benzenethiol (B1682325) ring influence the structure and electronic properties of these monolayers. researchgate.net The development of new protective groups for thiols and reagents for their cleavage has also been a continuous effort, addressing the challenge of the thiol group's sensitivity to oxidation. acs.org

Strategic Importance of Aromatic Thiols as Precursors in Modern Chemical Synthesis

Aromatic thiols are recognized as strategically important precursors in a multitude of chemical applications, valued for their versatility as building blocks. springerprofessional.de Their derivatives, including sulfides, sulfoxides, and sulfones, are integral components of numerous biologically and pharmaceutically active molecules. These compounds form the core of drugs developed to treat a wide range of conditions such as inflammation, cancer, HIV, Alzheimer's disease, and Parkinson's disease. springerprofessional.de Furthermore, they are key intermediates in the synthesis of various heterocyclic compounds, like phenothiazines and benzothiazines, which themselves exhibit significant pharmacological activity. ijcrt.orgsocialresearchfoundation.com

Beyond medicine, the importance of aromatic thiols extends to materials science, where they serve as precursors for high-tech materials. springerprofessional.de Their ability to form ordered self-assembled monolayers on surfaces like copper and gold is exploited to precisely control the electronic and physical properties of interfaces, which is crucial for the development of new electronic devices. researchgate.net They also find use as analytical reagents and as additives for oils and fuels. springerprofessional.deresearchgate.net

Recent research has uncovered novel applications for aromatic thiols. They have been identified as a highly effective class of photoinitiators for radical-mediated polymerization reactions, demonstrating superior efficiency compared to conventional alkyl thiols, particularly when bearing electron-withdrawing substituents. acs.org In nanotechnology, aromatic thiols are employed as capping agents to passivate the surface of semiconductor quantum dots, thereby tuning their structural and electronic properties for applications in optoelectronics. frontiersin.org

The compound 3-Iodobenzenethiol is a prime example of a strategically important precursor. It possesses two distinct reactive sites: the thiol group, which can undergo reactions such as alkylation, and the iodine atom, which readily participates in a variety of metal-catalyzed cross-coupling reactions, including the Suzuki, Ullmann, and Sonogashira reactions. researchgate.net This dual reactivity makes it an exceptionally versatile building block for synthesizing complex, highly functionalized molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₅IS |

| Molecular Weight | 236.07 g/mol |

| IUPAC Name | This compound |

| CAS Number | 52274-10-9 |

| Predicted XlogP | 3.4 |

| InChI Key | WVAWSDHHTJXNNA-UHFFFAOYSA-N |

Data sourced from PubChem. uni.lu

Current Research Frontiers and Unaddressed Challenges in the Study of this compound

Current research on this compound and related aromatic thiols is pushing the boundaries of organic synthesis, materials science, and nanotechnology. However, several challenges remain.

Current Research Frontiers:

Advanced Organic Synthesis: The dual reactivity of this compound is being exploited in complex molecule synthesis. For example, its iodine atom is used as a handle in Sonogashira cross-coupling reactions to construct rigid, star-shaped porphyrin arrays. researchgate.net

Nanocatalysis and Surface Science: Iodinated benzenethiols are used as model reactants to probe catalytic mechanisms at the nanoscale. By anchoring 4-iodobenzenethiol (B1606264) to nanocatalysts, researchers can use advanced spectroscopic techniques like tip-enhanced Raman spectroscopy (TERS) to visualize catalytic reactions, such as hydrogenations, as they occur on the catalyst surface. researchgate.net

Functional Materials: The broader class of substituted aromatic thiols continues to be a major focus in materials science for creating functional surfaces through self-assembled monolayers. researchgate.net The specific properties of this compound, with its potential for post-assembly modification via the iodine atom, make it an attractive candidate for developing dynamic or responsive surfaces.

Photopolymerization: Aromatic thiols have emerged as a new class of photoinitiators. acs.org A frontier of research involves understanding how different substituents, such as the iodo-group in this compound, affect photoinitiation efficiency and mechanism, which could lead to the design of more advanced and efficient initiator systems. acs.org

Unaddressed Challenges:

Synthesis and Selectivity: Despite the existence of synthetic routes, achieving high yields and controlling selectivity remains a challenge. For instance, the synthesis of this compound can be accomplished from 3-iodoaniline (B1194756) or via halogen exchange from 3-bromobenzenethiol, but these multi-step processes require careful optimization. researchgate.netsmolecule.com In reactions involving its dual functional groups, selectively reacting one site while leaving the other untouched is a significant hurdle that requires precise control of reaction conditions.

Mechanistic Understanding: While applications are expanding, a deep mechanistic understanding often lags behind. The precise mechanism through which aromatic thiols function as photoinitiators is still a subject of active computational and experimental investigation. acs.org Similarly, understanding the intricate interplay between the thiol and iodo functionalities during reactions on complex surfaces, such as bimetallic nanocatalysts, requires further study. researchgate.net

Compound Stability: Thiols are susceptible to oxidation, primarily forming disulfides. This inherent instability poses a persistent challenge during synthesis, purification, and storage. While various thiol protecting groups have been developed over the years, the need for robust strategies to handle and stabilize functionally complex thiols like this compound throughout multi-step synthetic sequences remains a practical concern for organic chemists. acs.org

Table 2: Selected Synthetic Methods for Substituted Benzenethiols

| Method | Starting Material Example | Key Reagents/Conditions | Product Example | Reference |

| Newman-Kwart Rearrangement | 3-Iodoaniline | 1. Thiophosgene (CSCl₂) 2. Heat (200°C) 3. NaOH (hydrolysis) | This compound | |

| Nucleophilic Substitution | 3-Bromobenzenethiol | Sodium iodide (NaI) | This compound | smolecule.com |

| Reduction of Disulfides | Bis-(o-nitrophenyl) disulfide | Zinc (Zn), Acetic acid or HCl | 2-Aminobenzenethiol (zinc salt) | ijcrt.org |

| Reduction of Sulfonyl Chlorides | 4-Iodobenzenesulfonyl chloride | Zn powder, Me₂SiCl₂ | 4-Iodobenzenethiol | rsc.org |

| Hydrolysis of Benzothiazoles | Substituted 2-aminobenzothiazole | Hydrolysis | 2-Aminobenzenethiol | ijcrt.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H5IS |

|---|---|

Molecular Weight |

236.08 g/mol |

IUPAC Name |

3-iodobenzenethiol |

InChI |

InChI=1S/C6H5IS/c7-5-2-1-3-6(8)4-5/h1-4,8H |

InChI Key |

WVAWSDHHTJXNNA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)I)S |

Origin of Product |

United States |

Synthetic Methodologies for 3 Iodobenzenethiol and Its Functionalized Derivatives

Direct and Indirect Synthetic Routes to Aromatic Thiols

The preparation of aromatic thiols, including 3-iodobenzenethiol, can be broadly categorized into direct and indirect methods.

Indirect Routes:

Reduction of Arylsulfonyl Chlorides : A prevalent indirect method involves the reduction of arylsulfonyl chlorides. These precursors are often more readily available than the corresponding thiols. Various reducing agents can be employed, such as zinc in acidic media or triphenylphosphine (B44618) in toluene. google.comresearchgate.netorganic-chemistry.org Catalytic hydrogenation using a palladium catalyst in the presence of a mild base also provides an effective route to aryl thiols from their sulfonyl chloride counterparts. google.comtaylorfrancis.com

Newman-Kwart Rearrangement : This thermal rearrangement provides a powerful indirect route from phenols to thiophenols. nih.govwikipedia.org The process involves the conversion of a phenol (B47542) to an O-aryl thiocarbamate, which upon heating, rearranges to the thermodynamically more stable S-aryl thiocarbamate. wikipedia.orgorganic-chemistry.org Subsequent hydrolysis yields the desired thiophenol. wikipedia.org This method is advantageous for its high yields and applicability to a wide range of substrates. researchgate.net Although high temperatures are typically required, palladium-catalyzed versions of the rearrangement can proceed under milder conditions. wikipedia.orgorganic-chemistry.org

Direct Routes:

From Aryl Halides : Aryl halides serve as common precursors for the direct synthesis of aryl thiols. Transition-metal-catalyzed cross-coupling reactions, particularly with copper and palladium catalysts, have been extensively developed for C–S bond formation. beilstein-journals.org For instance, aryl iodides can react with sulfur sources like sodium sulfide (B99878) nonahydrate in the presence of a copper catalyst and 1,2-ethanedithiol (B43112) to yield aryl thiols. organic-chemistry.orgchemicalbook.com Similarly, thiourea (B124793) has been used as a thiol source in copper-catalyzed reactions with aryl iodides. beilstein-journals.org

From Diazonium Salts : The Sandmeyer-type reaction of an aromatic diazonium salt with a sulfur-containing nucleophile is another direct approach.

A comparison of common synthetic precursors for aromatic thiols is presented below.

Regioselective Functionalization Approaches for Iodinated Benzenethiols

The presence of both an iodine atom and a thiol group on the benzene (B151609) ring offers multiple possibilities for further functionalization. The regioselectivity of these reactions is governed by the electronic and steric properties of these substituents. The thiol group is an ortho-, para-director, while the iodo group is also an ortho-, para-director, albeit a deactivating one. This can lead to complex product mixtures unless reaction conditions are carefully controlled.

For instance, electrophilic aromatic substitution reactions would be directed to positions ortho and para to the thiol group. However, the steric bulk of the iodine atom and the potential for the thiol to be oxidized under certain reaction conditions must be considered.

Catalytic Strategies in this compound Synthesis

Modern synthetic chemistry heavily relies on catalytic methods to improve efficiency, selectivity, and sustainability.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been successfully applied to the formation of C-S bonds. The Hartwig-Buchwald amination protocol has been adapted for thiolation, allowing for the coupling of aryl halides and sulfonates with thiols. organic-chemistry.org These reactions often employ specialized phosphine (B1218219) ligands to facilitate the catalytic cycle and can achieve high turnover numbers with a broad tolerance for various functional groups. organic-chemistry.org The use of N-heterocyclic carbene (NHC) palladium complexes has also shown high activity in the C-S coupling of even deactivated aryl halides with a variety of thiols. organic-chemistry.org

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, this can involve the use of more environmentally benign solvents and catalysts. While specific examples directly pertaining to this compound are not extensively documented in the provided context, general trends in aryl thiol synthesis point towards greener alternatives. For example, copper-catalyzed syntheses of thiophenols from aryl halides have been developed that proceed in the absence of organic solvents. organic-chemistry.org

Benzyne-Mediated Synthesis of Iodobenzenethiol Equivalents

Aryne chemistry provides a unique approach to the synthesis of highly substituted aromatic compounds. The generation of a highly reactive benzyne (B1209423) intermediate, followed by trapping with a suitable nucleophile, can lead to the formation of products that are otherwise difficult to access.

Recent research has demonstrated the synthesis of o-bromobenzenethiol equivalents through the bromothiolation of aryne intermediates. acs.org This method involves the reaction of an aryne, generated from an o-silylaryl triflate, with a potassium xanthate. acs.org This process can be extended to iodothiolation by using an iodoalkyne as the iodine source, furnishing an o-iodobenzenethiol equivalent in high yield. acs.orgacs.org This strategy allows for the regioselective synthesis of highly functionalized benzenes, including those with multiple substituents. acs.orgacs.org

Iodothiolation via Alkynes as Iodine Sources

The iodothiolation of alkynes is a significant reaction that introduces both an iodine and a sulfur functional group across a carbon-carbon triple bond, leading to the formation of β-iodoalkenyl sulfides. This transformation is valuable for the synthesis of versatile intermediates in organic chemistry. One notable method involves the iodine-mediated difunctionalization of alkynes. In this process, sodium arylsulfinate is reacted with an alkyne in the presence of an iodine source, such as I2, and triphenylphosphine (PPh3). This reaction proceeds with high stereoselectivity, predominantly yielding the E-isomer.

The proposed mechanism for this reaction involves the initial reduction of sodium arylsulfinate by the I2–PPh3 complex to form a key arylsulfenyl iodide intermediate. This intermediate then undergoes homolysis to generate an aryl sulfenyl radical. The subsequent addition of this radical to the alkyne leads to the formation of an alkenyl radical. This radical species is then trapped by iodine to yield the final β-iodoalkenyl sulfide product. This method provides an efficient route to these difunctionalized alkenes with excellent control over the stereochemical outcome. researchgate.net

Synthesis of Sulfur-Containing Heterocycles from Iodobenzenethiol Precursors

Formation of Substituted Benzo[b]thiophenes

The synthesis of substituted benzo[b]thiophenes from precursors derived from this compound can be achieved through various modern synthetic methodologies. A prominent approach is the palladium-catalyzed annulation of aryl sulfides with alkynes. This method offers a convergent and efficient route to a diverse array of 2,3-disubstituted benzo[b]thiophenes with good functional group tolerance. nih.govorganic-chemistry.org The reaction likely proceeds through a catalytic cycle involving oxidative addition of the aryl sulfide C-S bond to the palladium center, followed by alkyne insertion and reductive elimination.

Another effective strategy is the electrophilic cyclization of 2-alkynyl thioanisoles, which can be prepared from the corresponding iodothioanisole via Sonogashira coupling with terminal alkynes. The subsequent cyclization can be induced by various electrophilic halogenating agents such as iodine (I₂), iodine monochloride (ICl), or N-bromosuccinimide (NBS) to yield 3-halobenzo[b]thiophenes. researchgate.net A related, environmentally benign modification of this cyclization utilizes sodium halides in the presence of copper(II) sulfate (B86663) in ethanol, affording 3-halobenzo[b]thiophenes in high yields. researchgate.net

Furthermore, iodine-mediated one-pot cyclization-alkylation reactions have been developed for the synthesis of highly functionalized 2,3-disubstituted benzo[b]thiophenes. In this approach, iodine acts as both an electrophile to initiate the cyclization and a catalyst for the subsequent alkylation step, using nucleophiles such as 1,3-dicarbonyl compounds. This method is characterized by its mild reaction conditions and atom economy. researchgate.net

The table below summarizes various synthetic approaches to substituted benzo[b]thiophenes.

| Starting Material Precursor | Reaction Type | Key Reagents | Product Type |

| Aryl sulfides and alkynes | Palladium-catalyzed annulation | Palladium catalyst | 2,3-Disubstituted benzo[b]thiophenes |

| 2-Alkynyl thioanisoles | Electrophilic cyclization | I₂, ICl, NBS | 3-Halobenzo[b]thiophenes |

| 2-Alkynyl thioanisoles | Electrophilic cyclization | NaX (X=Cl, Br), CuSO₄ | 3-Halobenzo[b]thiophenes |

| Thioenols | Palladium-catalyzed direct synthesis | PdCl₂ or PdCl₂(cod) | Substituted benzo[b]thiophenes |

| 2-(Methylthio)phenylacetylenes | Oxidative Cyclization-Alkoxycarbonylation | PdI₂, KI, CO, O₂ | Benzothiophene-3-carboxylic esters |

Cyclization Reactions Leading to Thiophenes

The synthesis of thiophene (B33073) rings, not fused to a benzene ring, can be accomplished from precursors derivable from this compound through cyclization of functionalized alkynes. A direct and effective method is the iodocyclization of 1-mercapto-3-yn-2-ol derivatives. These substrates, which can be prepared by the alkynylation of α-mercapto ketones or esters, undergo cyclization upon treatment with molecular iodine in the presence of a base like sodium bicarbonate. This reaction proceeds under mild conditions and yields various substituted 3-iodothiophenes in good to excellent yields. organic-chemistry.org The mechanism is believed to involve the formation of an iodonium (B1229267) ion intermediate from the alkyne, followed by a 5-endo-dig cyclization initiated by the nucleophilic attack of the sulfur atom, and subsequent dehydrative aromatization to furnish the thiophene ring. organic-chemistry.org

Metal-catalyzed cyclization reactions also provide a powerful tool for thiophene synthesis. For instance, (Z)-2-en-4-yne-1-thiols can undergo cycloisomerization catalyzed by palladium iodide (PdI₂) to form thiophenes. nih.gov Copper(II) halides can mediate the 5-endo-dig S-cyclization of but-3-ynyl(butyl)sulfanes to produce 2-aryl-3-halothiophenes after elimination and in situ oxidation. nih.gov

The following table outlines different methodologies for the synthesis of substituted thiophenes.

| Starting Material Precursor | Reaction Type | Key Reagents | Product Type |

| 1-Mercapto-3-yn-2-ols | Iodocyclization | I₂, NaHCO₃ | 3-Iodothiophenes |

| (Z)-2-en-4-yne-1-thiols | Palladium-catalyzed cycloisomerization | PdI₂ | Substituted thiophenes |

| But-3-ynyl(butyl)sulfanes | Copper-mediated S-cyclization | CuX₂ (X=halide) | 2-Aryl-3-halothiophenes |

| 1-Bromoalkynes and Na₂S | Copper-catalyzed cyclization | CuI | Substituted thiophenes |

Preparation of Symmetric and Asymmetric Bis(iodophenyl) Disulfides

The preparation of disulfides from thiols is a fundamental transformation in organic sulfur chemistry. For the synthesis of a symmetric disulfide from this compound, a straightforward oxidative coupling is typically employed. A variety of oxidizing agents can be utilized for this purpose under mild and environmentally benign conditions. For instance, hydrogen peroxide in the presence of a catalytic amount of an iodide ion or iodine can effectively oxidize thiols to their corresponding disulfides. researchgate.net Another efficient method involves the use of dimethyl sulfoxide (B87167) (DMSO) in the presence of a catalytic amount of hydriodic acid (HI) under acidic conditions. biolmolchem.com The Burgess reagent has also been shown to oxidize both aliphatic and aromatic thiols to symmetric disulfides in high yields. researchgate.net

The synthesis of asymmetric disulfides, where two different aryl or alkyl groups are connected by a disulfide bond, requires a more controlled approach to prevent the formation of symmetric disulfide byproducts. One common strategy involves the reaction of a thiol with an activated thiol derivative. For example, a thiol can react with 1-chlorobenzotriazole (B28376) to form a benzotriazolated thiol intermediate. This intermediate can then react with a different thiol in a one-pot sequence to yield the unsymmetrical disulfide. organic-chemistry.org Another approach is the reaction of a thiol with a sulfenyl halide, which can be generated in situ. The resulting sulfenyl halide can then react with a second, different thiol to form the asymmetric disulfide. The thiol-disulfide exchange reaction, where a thiol reacts with a symmetric disulfide, can also be used, although this often leads to a mixture of products.

Below is a table summarizing methods for the synthesis of symmetric and asymmetric disulfides.

| Disulfide Type | Synthetic Approach | Key Reagents/Intermediates |

| Symmetric | Oxidative Coupling | H₂O₂, I⁻/I₂ catalyst |

| Symmetric | Oxidative Coupling | DMSO, HI |

| Symmetric | Oxidation | Burgess Reagent |

| Asymmetric | Stepwise Coupling | 1-Chlorobenzotriazole, two different thiols |

| Asymmetric | Stepwise Coupling | Sulfenyl halide intermediate, two different thiols |

| Asymmetric | Thiol-Disulfide Exchange | Thiol and a symmetric disulfide |

Advanced Reactivity and Mechanistic Investigations of 3 Iodobenzenethiol

Exploration of Thiolate Anion Reactivity

The deprotonation of the thiol group in 3-iodobenzenethiol generates the corresponding thiolate anion, a potent nucleophile that participates in a variety of chemical transformations.

Nucleophilic Addition Pathways

The thiolate anion of this compound exhibits strong nucleophilic character, readily participating in addition reactions. libretexts.org In a basic environment, the thiolate can attack electrophilic centers, such as the carbon of a carbonyl group in aldehydes and ketones. lnct.ac.insavemyexams.com This process involves the nucleophile approaching the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of this intermediate yields an alcohol. libretexts.org The general mechanism for nucleophilic addition under basic conditions involves the deprotonation of the nucleophile to enhance its reactivity, followed by the attack on the electrophile. libretexts.org

In the context of aryne chemistry, the nucleophilic attack of a xanthate anion, a thiol equivalent, on a benzyne (B1209423) intermediate leads to the formation of an aryl anion. nih.govacs.org This is followed by protonation from a solvent like acetonitrile (B52724) to yield the hydrothiolation product. nih.govacs.org Deuteration experiments have confirmed that the solvent facilitates the protonation of the aryl anion generated after the nucleophilic addition. nih.govacs.org

Oxidative Coupling Mechanisms Leading to Disulfides

The thiol group of this compound is susceptible to oxidation, a common reaction for thiols which leads to the formation of disulfides. This transformation is a key process in both biological and synthetic chemistry. biolmolchem.com Various oxidizing agents can facilitate this coupling reaction. For instance, hydrogen peroxide can oxidize 2-iodothiophenol (B3069315) to bis(2-iodophenyl) disulfide with high yield. Other reagents, such as KIO3 in water at ambient temperature, have also been shown to be effective for the oxidative coupling of thiols to disulfides. rsc.org The use of N-bromosuccinimide (NBS) in dichloromethane (B109758) also provides a rapid and high-yielding method for the synthesis of symmetrical disulfides from thiols. researchgate.net Mechanistically, these reactions often proceed without over-oxidation, stopping cleanly at the disulfide stage. iau.ir

Carbon-Iodine Bond Reactivity in Cross-Coupling Reactions

The presence of an iodine atom on the aromatic ring makes this compound a valuable substrate for various palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. nih.govwikipedia.org

Palladium-Catalyzed Sonogashira Coupling and Related Processes

The carbon-iodine bond in this compound is particularly reactive in Sonogashira coupling reactions, which form a carbon-carbon bond between a terminal alkyne and an aryl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.org The reactivity of aryl halides in Sonogashira coupling follows the order I > Br > Cl. nih.gov The weaker C-I bond compared to C-Br or C-Cl bonds facilitates the initial oxidative addition step to the palladium(0) catalyst, a key step in the catalytic cycle.

The general mechanism for palladium-catalyzed cross-coupling reactions involves the oxidative addition of the aryl halide to a low-valent palladium species, followed by transmetalation with the coupling partner and subsequent reductive elimination to yield the final product and regenerate the palladium catalyst. wikipedia.org Modified Sonogashira protocols have been developed that operate under copper-free, amine-free, and even solvent-free conditions. organic-chemistry.orgnih.gov

Influence of Ortho-Substituents on Reactivity (e.g., comparison with 2-iodophenol)

The position of substituents on the benzene (B151609) ring significantly influences the reactivity of the molecule. When comparing this compound to its ortho-substituted isomer, 2-iodobenzenethiol, or to the analogous 2-iodophenol (B132878), distinct differences in reactivity emerge. The thiol group in 2-iodothiophenol enhances its nucleophilicity and ability to coordinate with metals, which is crucial for palladium-catalyzed cyclization reactions. In contrast, the hydroxyl group in 2-iodophenol makes it more reactive in electrophilic substitution reactions due to its activating effects.

Substituents exert their influence through a combination of inductive and resonance effects. lumenlearning.com Electron-donating groups, such as methoxy (B1213986) (-OCH3) and amino (-NH2), are typically ortho, para-directing and activate the ring towards electrophilic substitution. libretexts.orgbyjus.com Conversely, electron-withdrawing groups like nitro (-NO2) and carboxyl (-COOH) are meta-directing and deactivate the ring. byjus.com Halogens are an interesting case as they are deactivating due to their strong inductive effect but are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance. byjus.comlumenlearning.com

The following table provides a summary of the directing effects of various functional groups:

| Functional Group | Activating/Deactivating | Directing Effect |

| -NH2, -NHR, -OH, -OR | Activating | Ortho, Para |

| -Alkyl | Activating | Ortho, Para |

| -Halogen | Deactivating | Ortho, Para |

| -NO2, -CN, -COOH, -SO3H | Deactivating | Meta |

| -CHO, -COR | Deactivating | Meta |

Aryl Radical and Anion Intermediates in Transformation Pathways

The transformation of this compound can also proceed through the formation of highly reactive aryl radical and aryl anion intermediates. These species are often generated under specific reaction conditions and play a crucial role in the observed reaction pathways.

Aryl radicals can be generated from aryl halides through single-electron transfer (SET) processes, often mediated by a photocatalyst or a metal catalyst. nih.govkanazawa-u.ac.jp For instance, irradiation of certain aryl iodides in the presence of an electron donor can lead to the formation of a radical anion, which then fragments to produce an aryl radical and an iodide ion. researchgate.net These aryl radicals can then participate in a variety of reactions, including cyclizations and additions to alkenes. molaid.commdpi.com The involvement of radical pathways can be confirmed by the use of radical scavengers like TEMPO, which would inhibit the reaction. nih.gov

Aryl anion intermediates can be formed through processes like the nucleophilic addition of an anion to an aryne. nih.govacs.org The resulting aryl anion is a potent intermediate that can be trapped by an electrophile, such as a proton from the solvent. nih.govacs.org The formation of these intermediates is a key step in certain nucleophilic aromatic substitution reactions.

Investigation of SRN1 Reaction Mechanisms

The SRN1 (Substitution Radical-Nucleophilic Unimolecular) reaction is a chain process initiated by the transfer of an electron to the substrate, in this case, this compound. chemistry-chemists.comwikipedia.org This generates a radical anion, which then fragments to produce an aryl radical and an iodide ion. chemistry-chemists.comuobasrah.edu.iq The aryl radical can then react with a nucleophile to form a new radical anion, which propagates the chain by transferring an electron to another molecule of the substrate. chemistry-chemists.comuobasrah.edu.iq

The key steps of the SRN1 mechanism are: chemistry-chemists.comwikipedia.orgnptel.ac.in

Initiation: Formation of the radical anion of the aryl halide. This can be achieved through various methods, including photostimulation, electrochemical reduction, or reaction with solvated electrons. chemistry-chemists.comnptel.ac.inchim.it

Propagation:

Fragmentation of the radical anion to an aryl radical and a halide anion. chemistry-chemists.com

Reaction of the aryl radical with a nucleophile. chemistry-chemists.com

Electron transfer from the newly formed radical anion to the starting aryl halide. chemistry-chemists.com

Termination: The chain reaction can be terminated by various processes, such as the reaction of the aryl radical with the solvent. chim.it

Studies on the photostimulated reactions of iodo- and bromophenyl benzyl (B1604629) sulfides with pinacolone (B1678379) enolate ions have provided insights into the fragmentation patterns of the resulting radical anions. For instance, the irradiation of 1-iodo-4-[(phenylmethyl)thio]benzene, a compound structurally related to this compound, in the presence of pinacolone enolate ion, resulted in the formation of p-iodobenzenethiol as the sole product under controlled conditions. researchgate.net This suggests a selective cleavage of the S-benzyl bond in the radical anion intermediate. researchgate.netresearchgate.net The differences in product distributions observed between different halophenyl benzyl sulfides are attributed to the varying fragmentation rates of the carbon-halogen and sulfur-benzyl bonds in the radical anion intermediates. researchgate.netresearchgate.net

The SRN1 reaction has a broad scope, and various nucleophiles, including enolates, amides, and thiolates, can be used to displace the halide. nptel.ac.in The reaction is not limited to simple aryl halides and has been successfully applied to a wide range of aromatic and heteroaromatic substrates. chemistry-chemists.com

Role of Benzyne Intermediates in Aryl Thiolation

Under strongly basic conditions, this compound can undergo an elimination-addition reaction via a benzyne intermediate. nptel.ac.innumberanalytics.compw.live This mechanism is distinct from the SRN1 pathway and involves the dehydrohalogenation of the aryl halide to form a highly reactive aryne. numberanalytics.compw.live

The formation of benzyne from an aryl halide typically requires a strong base, such as sodium amide or potassium tert-butoxide, to abstract a proton from the position ortho to the halogen. numberanalytics.commasterorganicchemistry.comresearchgate.net The resulting anion then eliminates the halide ion to form the benzyne triple bond. pw.livemasterorganicchemistry.com

Key features of the benzyne mechanism include:

Formation: Generated through the elimination of a proton and a leaving group from adjacent positions on an aromatic ring. pw.live

Structure: Benzyne is a highly strained and reactive intermediate with a formal triple bond within the benzene ring. pw.live

Reactivity: It readily reacts with nucleophiles in an addition step. pw.livelibretexts.org

In the context of this compound, the thiol group itself or its corresponding thiolate can act as an internal or external nucleophile, respectively. The reaction of an aryl halide with a strong base in the presence of a thiol can lead to the formation of an aryl thioether. researchgate.net A protocol for the transition-metal-free arylation of thiols with aryl iodides using a DMF/KOt-Bu system has been developed, which can proceed through a benzyne intermediate in the absence of an N-heterocyclic carbene (NHC) additive. researchgate.net

The regioselectivity of the nucleophilic attack on a substituted benzyne is influenced by the electronic properties of the substituent. masterorganicchemistry.com For a 3-substituted benzyne, the incoming nucleophile can add to either C2 or C3, leading to a mixture of products.

Reaction Mechanisms for Arylsulfur Pentafluoride Formation from Iodobenzenethiol Derivatives

The transformation of iodobenzenethiol derivatives into arylsulfur pentafluorides (ArSF₅) represents a significant synthetic challenge, involving the formation of a hypervalent sulfur-fluorine bond. beilstein-journals.org The SF₅ group is considered a "super-trifluoromethyl group" due to its high electronegativity and stability, making ArSF₅ compounds highly desirable in materials science and medicinal chemistry. beilstein-journals.orgbeilstein-journals.org

A practical method for the synthesis of arylsulfur pentafluorides from aryl thiols involves a two-step process: beilstein-journals.orgbeilstein-journals.org

Formation of Arylsulfur Chlorotetrafluoride (ArSF₄Cl): The aryl thiol is treated with chlorine in the presence of an alkali metal fluoride (B91410). beilstein-journals.orgbeilstein-journals.org

Conversion to Arylsulfur Pentafluoride (ArSF₅): The resulting ArSF₄Cl is then treated with a fluoride source, such as zinc difluoride (ZnF₂) or hydrogen fluoride (HF). beilstein-journals.orgbeilstein-journals.org

The proposed mechanism for the formation of ArSF₄Cl from an aryl thiol involves several steps. The aryl thiol first reacts with chlorine to form the corresponding diaryl disulfide. beilstein-journals.org The disulfide then reacts with excess chlorine and an alkali metal fluoride to generate an arylsulfur trifluoride (ArSF₃) intermediate. beilstein-journals.orggoogle.com Further reaction with chlorine and the fluoride source leads to the formation of the arylsulfur chlorotetrafluoride. beilstein-journals.orggoogle.com The reaction sequence is believed to proceed through a series of oxidative fluorination and chlorination steps. beilstein-journals.org

The conversion of ArSF₄Cl to ArSF₅ is a fluoride-for-chloride exchange reaction. This can be achieved using various fluorinating agents. beilstein-journals.orgbeilstein-journals.org Another approach involves the oxidative fluorination of diaryl disulfides with xenon difluoride (XeF₂), although this method often gives low yields. beilstein-journals.orgwikipedia.orgaau.dk The reaction of a diaryl disulfide with XeF₂ and a chloride source has been reported to form arylsulfur chlorotetrafluorides. beilstein-journals.org

The development of practical and efficient methods for the synthesis of arylsulfur pentafluorides from readily available starting materials like this compound continues to be an active area of research. chemrxiv.orgscispace.com

Applications of 3 Iodobenzenethiol in Advanced Organic Synthesis

Essential Building Block for Complex Organic Molecule Construction

The dual reactivity of 3-iodobenzenethiol, stemming from the nucleophilic thiol group and the reactive carbon-iodine bond, provides synthetic chemists with a powerful tool for molecular assembly. The thiol group can readily participate in nucleophilic substitution or addition reactions, while the iodo group is an excellent leaving group in various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

The synthesis of novel bioactive molecules is a cornerstone of medicinal chemistry and drug discovery. ekb.egmdpi.combeilstein-journals.org this compound serves as a critical starting material or intermediate in the assembly of complex pharmaceutical scaffolds, which form the core structures of many therapeutic agents. google.comgoogle.com The ability to introduce sulfur-containing moieties and create specific substitution patterns on the aromatic ring is crucial for tuning the biological activity and pharmacokinetic properties of drug candidates. ekb.egnih.gov

The synthesis of vortioxetine, an antidepressant, can involve a key step utilizing a derivative of this compound. google.comgoogle.com While specific synthetic routes may vary, the core structure highlights the importance of substituted benzenethiols in constructing complex pharmaceutical agents. The strategic use of such precursors allows for the efficient assembly of the final drug molecule.

The development of new pyrimidine (B1678525) thiol derivatives with potential biological activities underscores the importance of functionalized thiophenols in medicinal chemistry. ekb.eg These compounds are investigated for a range of applications, including their use as anticancer, anti-inflammatory, and antimicrobial agents. The synthesis often involves the reaction of a substituted thiophenol with a pyrimidine core, demonstrating the utility of compounds like this compound in generating diverse molecular libraries for biological screening.

Table 1: Examples of Bioactive Scaffolds Potentially Derived from this compound

| Bioactive Scaffold/Molecule | Therapeutic Area | Potential Role of this compound |

| Vortioxetine | Antidepressant | Precursor for the thiophenyl ether moiety. google.comgoogle.com |

| Pyrimidine Thiol Derivatives | Anticancer, Antimicrobial | Key reactant for introducing the thiophenyl group. ekb.eg |

| Thieno[2,3-d]pyrimidines | Antitumor | Building block for the sulfur-containing heterocyclic system. |

This table presents potential applications based on the functional groups of this compound and established synthetic routes for similar compounds.

Sulfur-containing polycyclic aromatic hydrocarbons (S-PAHs or thia-PAHs) are a class of compounds that have garnered significant interest due to their unique electronic and photophysical properties. researchgate.netsioc-journal.cn These molecules are analogues of polycyclic aromatic hydrocarbons where one or more carbon atoms are replaced by a sulfur atom. researchgate.net The incorporation of sulfur can significantly influence the material's properties, making them promising candidates for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). uni-heidelberg.de

An expeditious method for synthesizing phenanthro[9,10-b]thiophene (B185703) derivatives, a type of S-PAH, involves a palladium-catalyzed C-H bond arylation. organic-chemistry.org This strategy utilizes thiophene (B33073) derivatives and aryl bromides. A similar approach could potentially employ this compound derivatives to construct more complex and functionalized S-PAHs. The carbon-iodine bond of this compound is highly susceptible to palladium-catalyzed cross-coupling reactions, making it an ideal partner for such synthetic strategies. The synthesis of bisanthene-based PAHs also highlights the importance of building blocks that can be modified to extend the π-conjugated system. sioc-journal.cn

Table 2: Representative Sulfur-Containing Polycyclic Aromatic Hydrocarbons

| Compound Class | Potential Synthetic Utility of this compound | Key Synthetic Reaction |

| Phenanthro[9,10-b]thiophenes | Precursor for the iodophenyl-functionalized reactant. | Palladium-catalyzed C-H bond arylation. organic-chemistry.org |

| Dibenzo[b,d]thiophene derivatives | Building block for one of the aromatic rings. | Suzuki or Stille coupling. |

| Thia-arenes | Introduction of a sulfur-containing aromatic ring. | Transition metal-catalyzed cross-coupling reactions. |

This table illustrates potential synthetic routes towards S-PAHs where this compound could serve as a key starting material.

Precursor for Ligands in Catalytic Systems

The development of highly efficient and selective catalysts is a central theme in modern organic synthesis. uu.nl Ligands play a crucial role in modulating the properties of metal catalysts, influencing their reactivity, stability, and selectivity. beilstein-journals.org The thiol group in this compound provides a handle for coordination to a metal center, while the iodo-substituted phenyl ring allows for further functionalization to fine-tune the ligand's steric and electronic properties.

Metal-thiolate complexes, where a metal ion is coordinated to one or more thiolate ligands, have emerged as a promising class of catalysts for a variety of organic transformations. researchgate.netresearchgate.net The sulfur atom in the thiolate ligand can effectively stabilize the metal center and participate in the catalytic cycle. This compound can serve as a precursor to such ligands, enabling the synthesis of well-defined metal-thiolate catalysts. For instance, cobalt(III) pyridine-thiolate complexes have been investigated as electrocatalysts for CO2 reduction. researchgate.net

The synthesis of metal-thiolate catalysts can involve the direct reaction of a metal salt with the corresponding thiol. The presence of the iodine atom on the phenyl ring of the this compound ligand offers a site for post-synthetic modification, allowing for the attachment of the catalyst to a solid support for heterogeneous catalysis or for the introduction of other functional groups to modulate its catalytic activity. sigmaaldrich.com

Understanding the mechanism of a catalytic reaction is crucial for its optimization and for the rational design of new catalysts. The functionalization of nanoparticle surfaces with specific ligands allows for the controlled study of catalytic processes at the molecular level. rsc.orgnih.gov this compound can be used to anchor reactant molecules or catalytic species onto the surface of nanocatalysts, such as gold or palladium nanoparticles. mdpi.com

The thiol group of this compound can form a strong bond with the surface of metal nanoparticles, effectively immobilizing the molecule. nih.govresearchgate.net The iodo group can then be used as a reactive handle to attach other molecules of interest through cross-coupling reactions. This approach allows researchers to study the effect of proximity and orientation of reactants on the catalytic activity and to gain insights into the reaction mechanism. For example, modifying the surface of TiO2-supported Pd nanoparticles with organosilanes or organophosphonic acids has been shown to influence their catalytic performance in CO2 hydrogenation. mdpi.com A similar strategy employing this compound derivatives could provide a versatile platform for studying a wide range of catalytic reactions on nanoparticle surfaces.

Integration into Advanced Materials Precursors

The unique properties of this compound also make it a valuable precursor for the synthesis of advanced materials with tailored functionalities. mdpi.com The ability to introduce both sulfur and iodine into a polymer or material backbone opens up possibilities for creating materials with interesting electronic, optical, and mechanical properties.

The thiol group can participate in polymerization reactions such as thiol-ene "click" chemistry, which is a highly efficient method for creating polymers and materials under mild conditions. beilstein-journals.orgresearchgate.netmdpi.com This approach allows for the synthesis of sulfur-containing polymers with well-defined structures. The presence of the iodine atom in the resulting polymer provides a site for further modification, allowing for the tuning of the material's properties or for its use as a platform for the attachment of other functional molecules. For instance, 2-iodothiophenol (B3069315), a close analog, is utilized in the development of organic semiconductors, and similar applications can be envisioned for this compound.

Furthermore, the principles of functionalizing materials can be seen in the modification of metal-organic frameworks (MOFs). mdpi.com For example, introducing functional groups like sulfonic acid into the backbone of MIL-101(Cr) can enhance its properties for specific applications. mdpi.com Similarly, polymers derived from this compound could be designed to have specific functionalities for applications in areas such as sensors, coatings, and advanced composites. rsc.org

Supramolecular Assemblies and Dithio-Linkage Containing Compounds

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions, such as hydrogen bonding and π-π stacking. durham.ac.uk this compound is a valuable precursor for creating molecules that can participate in these assemblies, particularly those containing dithio (-S-S-) bonds.

The thiol group (-SH) of this compound can be readily oxidized to form a disulfide bond, linking two molecules together. This dithio linkage is a key structural motif in various functional materials. While specific research on this compound is specialized, the synthesis of analogous compounds like 1-Iodo-4-((4-iodophenyl)dithio)benzene demonstrates the general methodology. ontosight.ai This process typically involves the reaction of an iodinated benzene (B151609) derivative with a sulfur source. ontosight.ai The resulting dithio compounds, featuring both iodo and disulfide groups, are bifunctional. The dithio bridge provides a structural link, while the iodo group remains available for further functionalization, such as cross-coupling reactions, to build even larger, more complex supramolecular structures.

Dithioethers, which are related to dithio compounds, are also employed as ligands for metal-coordination complexes and as spacers in metal-organic frameworks. d-nb.info The synthesis of such compounds can be achieved through various methods, including the nucleophilic substitution of dihalides with thiols. d-nb.info The presence of the iodo group on the this compound ring offers a reactive site for such synthetic strategies, enabling its incorporation into larger, pre-designed molecular frameworks. These frameworks can then self-assemble into ordered structures. For example, iodobenzenethiols have been used to modify the surface of gold nanoparticles, which then form self-assembled monolayers, a classic example of a supramolecular assembly. rsc.org

Table 1: Synthesis of Dithio-Linkage and Related Compounds This table summarizes general synthetic approaches relevant to the functional groups of this compound.

| Product Type | Precursors | General Method | Potential Application | Reference |

|---|---|---|---|---|

| Aromatic Dithio Compound | 1,4-diiodobenzene, 4-iodobenzenethiol (B1606264), Sodium sulfide (B99878) | Reaction with a sulfur source and subsequent coupling. | Materials with specific optical and electrical properties. | ontosight.ai |

| 1,2- or 1,3-Dithioethers | Allyl bromide, Thiol | Silica-promoted one-pot tandem reaction. | Ligands in metal-coordination complexes, spacers in MOFs. | d-nb.info |

| Self-Assembled Monolayers | 4-Iodobenzenethiol, Gold Nanoparticles | Place-exchange reaction on nanoparticle surfaces. | Nanofabrication, functional surfaces. | rsc.org |

Porphyrin Trimers and Related Conjugated Systems

Porphyrins are a class of intensely colored, aromatic macrocycles that are fundamental to many biological processes and have applications in materials science. nih.gov Extending the π-conjugation of these systems by linking multiple porphyrin units together leads to materials with unique photophysical properties. A conjugated system is characterized by a series of connected p-orbitals with delocalized electrons, which generally increases molecular stability. wikipedia.orglibretexts.org

This compound has been utilized as a key starting material in the synthesis of rigid, benzene-centered porphyrin trimers. researchgate.net In a documented synthesis, this compound serves as the precursor to a central linking unit. The synthesis involves converting this compound into a trialdehyde, which then undergoes a condensation reaction with pyrrole (B145914) to form the porphyrin macrocycles arranged around the central benzene ring. This creates a star-shaped, D3-symmetric array where three porphyrin units are held in a fixed orientation. researchgate.net

The resulting porphyrin trimer is a large, conjugated system where the π-electrons are delocalized across the entire molecular framework, including the central benzene core and the three porphyrin macrocycles. wikipedia.org Such extended conjugation is crucial for applications in molecular electronics and photodynamic therapy. nih.gov These trimers can also act as building blocks for even larger, hierarchically patterned structures through self-assembly, demonstrating a bridge between covalent synthesis and supramolecular chemistry. nih.gov The specific geometry and electronic nature of the linker, derived from this compound, are critical in determining the intermolecular interactions and the final architecture of these assemblies. ru.nl

Table 2: Research Findings on Benzene-Centered Porphyrin Trimer Synthesis Details from a specific synthesis utilizing a derivative of this compound as a core component.

| Step | Reactants | Reagents/Conditions | Product/Intermediate | Yield | Reference |

|---|---|---|---|---|---|

| 1 | 4-iodoaniline | HCl, NaNO₂, KI | 1,4-diiodobenzene | - | researchgate.net |

| 2 | 3-Iodoaniline (B1194756) | (Similar to step 1) | 1,3-diiodobenzene | - | researchgate.net |

| 3 | 1,3-diiodobenzene | Mg, ether, then DMF | 1,3-diisocyanatobenzene | - | researchgate.net |

| 4 | This compound (3b) | (Used as a precursor) | Benzene-centered trialdehyde | - | researchgate.net |

| 5 | Benzene-centered trialdehyde, Pyrrole | DMF/EtN, Argon | Porphyrin Trimer (1b) | 7% | researchgate.net |

Coordination Chemistry of 3 Iodobenzenethiol

Ligand Characteristics of Iodinated Aromatic Thiols

Iodinated aromatic thiols, such as 3-iodobenzenethiol, are a class of ligands that possess distinct features influencing their interaction with metal ions. Their behavior is governed by the interplay between the sulfur-metal bond and the electronic and steric effects imposed by the iodine atom on the phenyl ring.

Aromatic thiolates (ArS⁻) are versatile ligands that, like their aliphatic counterparts, are classified as soft Lewis bases. rsc.org This property makes them particularly suitable for coordinating with soft or borderline Lewis acid metal ions, such as Pd(II), Pt(II), Ag(I), and Cu(I). nih.gov The deprotonated thiol group (thiolate) is the active coordinating species. The primary coordination modes observed for aromatic thiolates include:

Terminal Monodentate: The thiolate ligand binds to a single metal center through the sulfur atom. This is a common mode in simple, non-bridged complexes.

Bridging (μ₂-SR): The thiolate sulfur atom simultaneously binds to two metal centers, forming a bridge. This mode is prevalent in polynuclear complexes and coordination polymers, contributing to the formation of extended one-, two-, or three-dimensional networks. xmu.edu.cn

Chelating (with other donor atoms): While this compound itself is monodentate, related ligands containing additional donor groups (like N or O) can act as chelating agents, binding to a metal through multiple atoms to form a stable ring structure. researchgate.netlibretexts.org

The stability of metal-thiolate complexes is significant, largely due to the strong, often semi-covalent nature of the metal-sulfur bond. sigmaaldrich.com In coordination polymers, the structure and stability can be influenced by factors such as the solvent, temperature, and the nature of the counter-anions present during synthesis. xmu.edu.cn For instance, studies on silver(I)-thiolate polymers show that different reaction conditions can lead to varied coordination environments and network dimensionalities. xmu.edu.cn

The iodine atom at the meta-position of the benzenethiol (B1682325) ring profoundly influences the ligand's electronic and steric properties.

Electronic Effects: The iodine substituent exhibits a dual electronic nature:

Inductive Effect (-I): As a halogen, iodine is more electronegative than carbon and exerts an electron-withdrawing inductive effect. This effect decreases the electron density on the aromatic ring and, to a lesser extent, on the sulfur atom. wikipedia.org

Resonance Effect (+R): The lone pairs of electrons on the iodine atom can be delocalized into the π-system of the benzene (B151609) ring. This electron-donating resonance effect partially counteracts the inductive withdrawal.

Steric Effects: The iodine atom is significantly larger than hydrogen, introducing considerable steric bulk. acs.org This steric hindrance can influence:

The coordination geometry of the metal center, potentially forcing ligands into specific arrangements to minimize steric clashes.

The accessibility of the metal center in a complex, which is a critical factor in catalysis.

The packing of molecules in the solid state and in self-assembled monolayers on surfaces. acs.org

Control experiments in related systems have demonstrated that both steric and electronic effects of substituents on iodoaromatics have a significant influence on reaction activity and selectivity in metal-catalyzed processes. chinesechemsoc.org

Synthesis and Structural Investigations of Metal-Thiolate Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the thiol, often in the presence of a base to deprotonate the sulfhydryl group and form the more reactive thiolate anion.

Palladium(II) is a d⁸ metal ion that overwhelmingly favors a square planar coordination geometry. ajol.infoarkat-usa.org The synthesis of Pd(II) complexes with aromatic thiolates can be achieved through various methods, including the direct reaction of a palladium(II) precursor like PdCl₂ or Na₂[PdCl₄] with the thiol ligand. researchgate.netajchem-a.com In many cases, a base such as K₂CO₃ or an amine is used to facilitate the deprotonation of the thiol. researchgate.net

| Parameter | Value | Compound Context |

| Coordination Geometry | Square Planar (often distorted) | Typical for Pd(II) complexes. arkat-usa.org |

| Pd-S Bond Length | ~2.3-2.4 Å | Inferred from similar Pt/Pd-thiolate structures. ajol.info |

| S-Pd-S Angle | ~80-90° | Dependent on other ligands and steric factors. ajol.info |

| Synthetic Precursor | PdCl₂, Na₂[PdCl₄], Pd(CH₃CN)₂Cl₂ | Common starting materials for Pd(II) complexes. ajchem-a.comacademie-sciences.fr |

This table presents typical or inferred data for Palladium(II)-thiolate complexes based on analogous structures.

Ruthenium can exist in multiple oxidation states, with Ru(II) and Ru(III) being common in coordination chemistry. mdpi.com Ruthenium(III) (a d⁵ ion) typically forms six-coordinate, octahedral complexes, which are often paramagnetic. researchgate.netrsc.org The synthesis of Ru(III)-thiolate complexes can be achieved by reacting RuCl₃·3H₂O with the corresponding aromatic thiol. researchgate.net

In some instances, the reaction of a Ru(II) precursor, such as [RuCl₂(PPh₃)₃], with aromatic thiols can lead to the oxidation of the metal center, yielding a paramagnetic Ru(III) complex. researchgate.net The specific outcome can be highly dependent on the steric and electronic nature of the thiol ligand. For example, reactions of [RuCl₂(PPh₃)₃] with bulky aromatic thiols have been shown to produce Ru(III) species. researchgate.net The ligands in these octahedral complexes can arrange in different isomeric forms, such as meridional (mer) or facial (fac). Studies on related systems, such as Ru(III) complexes with tridentate arylazopyridine-based ligands containing a thiol donor, show the ligands binding in a meridional fashion. rsc.org

| Parameter | Value | Compound Context |

| Coordination Geometry | Octahedral (often distorted) | Typical for Ru(III) complexes. mdpi.com |

| Oxidation State | +3 (paramagnetic, d⁵) | Common and relatively stable for ruthenium. researchgate.net |

| Isomerism | mer / fac | Possible for octahedral complexes with appropriate ligands. rsc.org |

| Synthetic Precursor | RuCl₃·3H₂O, [RuCl₂(PPh₃)₃] | Common starting materials for ruthenium complexes. researchgate.net |

This table presents typical data for Ruthenium(III)-thiolate complexes based on analogous structures.

Catalytic and Material Science Applications of this compound Coordination Complexes

The unique bifunctional nature of this compound—a thiol for anchoring and an iodo group for reaction—makes its metal complexes highly valuable in catalysis and material science.

Catalytic Applications: Palladium complexes are renowned as catalysts for a vast array of organic reactions, particularly cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). d-nb.infoanalis.com.my Palladium(II) complexes derived from this compound could serve as precatalysts. The thioether linkage is generally robust, but the electron-rich sulfur can sometimes interact with and influence the catalytic center. The design of the ligand environment is crucial for creating highly active and selective catalysts. d-nb.inforsc.org Ruthenium complexes are also powerful catalysts, especially for hydrogenation, transfer hydrogenation, and metathesis reactions. rsc.orgsolubilityofthings.com A Ru(III) complex of this compound could potentially be used in redox-mediated catalytic cycles. rsc.org

Material Science Applications: A significant application of aromatic thiols is in the formation of self-assembled monolayers (SAMs) on noble metal surfaces like gold, silver, and copper. rsc.orgsigmaaldrich.comnorthwestern.edu this compound can form a SAM where the molecules anchor to the surface via a strong gold-sulfur bond. sigmaaldrich.com This creates a well-defined organic surface with outward-facing iodine atoms.

These surface-bound iodine atoms are accessible for further chemical modification, most notably through palladium-catalyzed cross-coupling reactions. This allows for the "on-surface" synthesis of complex structures, effectively using the SAM as a template. This strategy is a cornerstone of nanotechnology, enabling the construction of:

Functionalized Surfaces: Modifying the surface to control properties like wettability, adhesion, and biocompatibility.

Molecular Electronics: Creating well-defined metal-molecule-metal junctions for studying charge transport. nih.gov

Sensors: Designing surfaces that can selectively bind to target analytes.

Controlled Nanoparticle Synthesis: Thiolate ligands are used to stabilize metal nanoparticles and control their growth, with the terminal group (in this case, iodine) offering a handle for post-synthetic functionalization. solubilityofthings.com

The formation of the SAM itself modifies the electronic properties of the metal surface, such as its work function. The magnitude and direction of this change depend on the collective dipole moments of the metal-sulfur bond and the molecule itself. nih.govaps.org

Theoretical and Computational Studies on 3 Iodobenzenethiol Systems

Electronic Structure and Bonding Analysis

The arrangement of electrons and the nature of chemical bonds within 3-iodobenzenethiol are fundamental to its reactivity and physical properties. Computational approaches, particularly Density Functional Theory (DFT), have become a cornerstone for this type of analysis. ukm.myaps.org

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. ukm.my It is based on the Hohenberg-Kohn theorems, which state that the ground-state properties of a system are uniquely determined by its electron density. ukm.my DFT calculations provide a way to simplify the complex many-electron problem, making it computationally feasible to predict various molecular properties with considerable accuracy. aps.orgekb.eg

In the study of this compound and related molecules, DFT is employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. These theoretical structural parameters can then be compared with experimental data where available. Beyond geometry, DFT calculations can elucidate a range of electronic properties. For instance, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight regions of positive and negative electrostatic potential, indicating sites susceptible to electrophilic or nucleophilic attack. mdpi.com

Table 1: Calculated Molecular Properties of this compound (Exemplary Data)

This table presents hypothetical data that would be generated from DFT calculations to illustrate the types of properties investigated.

| Property | Calculated Value | Unit |

| Total Energy | -452.123 | Hartrees |

| Dipole Moment | 1.85 | Debye |

| C-I Bond Length | 2.10 | Å |

| C-S Bond Length | 1.78 | Å |

| S-H Bond Length | 1.35 | Å |

| C-S-H Bond Angle | 98.5 | Degrees |

| Mulliken Charge on I | -0.15 | e |

| Mulliken Charge on S | -0.08 | e |

Note: The values in this table are for illustrative purposes and are not from a specific published study on this compound.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that characterizes the chemical stability and reactivity of a molecule. ekb.eg A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

Computational methods, particularly DFT, are used to calculate the energies of the HOMO and LUMO and to visualize their spatial distribution. physchemres.org This analysis helps to predict which parts of the this compound molecule are most likely to be involved in electron transfer processes. For instance, the locations of the HOMO and LUMO can indicate the sites for nucleophilic and electrophilic attack, respectively. ajchem-a.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, providing further insights into the molecule's chemical behavior. ajchem-a.com These include:

Ionization Potential (I): The energy required to remove an electron, approximated as I ≈ -EHOMO. ajchem-a.com

Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -ELUMO. ajchem-a.com

Electronegativity (χ): A measure of the power of an atom or group to attract electrons, calculated as χ = (I + A) / 2. mdpi.com

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. mdpi.com

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating the capacity of a molecule to accept electrons. mdpi.com

Table 2: Frontier Molecular Orbital Properties and Reactivity Descriptors (Exemplary Data)

This table illustrates the type of data obtained from FMO analysis of this compound.

| Parameter | Value | Unit |

| EHOMO | -6.5 | eV |

| ELUMO | -1.2 | eV |

| HOMO-LUMO Gap (ΔE) | 5.3 | eV |

| Ionization Potential (I) | 6.5 | eV |

| Electron Affinity (A) | 1.2 | eV |

| Electronegativity (χ) | 3.85 | eV |

| Chemical Hardness (η) | 2.65 | eV |

| Chemical Softness (S) | 0.377 | eV-1 |

Note: The values in this table are for illustrative purposes and are not from a specific published study on this compound.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a powerful tool for investigating the intricate pathways of chemical reactions, offering insights that are often difficult to obtain through experimental methods alone. sumitomo-chem.co.jp By simulating reaction processes at the molecular level, chemists can predict the most likely mechanisms, identify key intermediates and transition states, and understand the factors that control reaction outcomes. mdpi.com

A primary goal of computational reaction mechanism studies is to map out the potential energy surface (PES) of a reaction. The PES is a multidimensional surface that represents the energy of a chemical system as a function of the positions of its atoms. Reactants and products correspond to minima on this surface, while transition states are first-order saddle points that connect these minima. rowansci.comgithub.io The energy difference between the reactants and the highest-energy transition state is the activation energy, which determines the reaction rate. sumitomo-chem.co.jp

Computational chemists use various algorithms to locate transition states. researchgate.netjoaquinbarroso.com Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method (e.g., QST2 and QST3 in Gaussian software) can find a transition state structure given the structures of the reactants and products. github.io Once a transition state is located, its structure can be analyzed to understand the nature of bond breaking and bond forming at the crucial point of the reaction. upenn.edu A key verification step is a frequency calculation, which should yield exactly one imaginary frequency for a true transition state, corresponding to the motion along the reaction coordinate. joaquinbarroso.com The Intrinsic Reaction Coordinate (IRC) method can then be used to trace the reaction pathway from the transition state down to the reactants and products, confirming that the located transition state indeed connects the desired species. github.io

For reactions involving this compound, such as its use in the synthesis of sulfur-containing heterocycles, computational modeling could be used to compare different plausible mechanistic pathways, for example, those involving radical intermediates versus concerted steps. nih.gov

Many organic reactions can yield more than one product. Selectivity—the preference for the formation of one product over others—is a critical aspect of synthetic chemistry. Computational modeling can be invaluable for predicting and explaining selectivity. rsc.org

Regioselectivity, a type of selectivity that deals with the preferential formation of one constitutional isomer over another, is often governed by subtle electronic and steric factors. For instance, in the addition of a reagent to an unsymmetrical molecule like this compound, the reaction could occur at different positions. By calculating the activation energies for the transition states leading to each possible regioisomer, computational methods can predict which product will be favored. rsc.org The pathway with the lower activation energy will be kinetically preferred and will correspond to the major product under kinetic control. mdpi.com

These computational studies can also shed light on the origins of selectivity by analyzing the electronic structure and steric hindrance in the transition states. nih.gov This understanding can then guide the design of new catalysts or reaction conditions to improve the selectivity of a desired transformation. uio.no

Simulation of Molecular Interactions in Supramolecular Architectures

The spontaneous organization of molecules into well-defined structures, known as self-assembly, is a cornerstone of supramolecular chemistry. mdpi.com Thiol-based molecules, including this compound, are well-known for their ability to form self-assembled monolayers (SAMs) on metal surfaces, particularly gold. mdpi.comuh.edunorthwestern.edu Computational simulations are crucial for understanding the formation, structure, and properties of these complex assemblies at the molecular level. numberanalytics.com

Molecular dynamics (MD) and molecular mechanics (MM) are the primary computational methods used to simulate the behavior of large molecular systems over time. numberanalytics.com These methods allow researchers to model the dynamic processes involved in the formation of supramolecular structures. researchgate.net In the context of this compound, simulations could be used to study how individual molecules adsorb onto a gold surface and subsequently arrange themselves into an ordered monolayer. nih.govresearchgate.net

These simulations can provide detailed information about:

Adsorption Energetics: Calculating the binding energy of the thiol group to the metal surface.

Molecular Packing: Predicting the orientation and arrangement of the this compound molecules within the monolayer. Intermolecular forces, such as van der Waals interactions and potential halogen bonding involving the iodine atom, play a critical role in stabilizing the final structure. mdpi.com

Dynamic Behavior: Simulating the movement of molecules within the assembly, providing insights into the stability and defects of the monolayer. northwestern.edu

By understanding these interactions, researchers can predict how modifications to the molecular structure—for instance, changing the position of the iodine atom or introducing other functional groups—would affect the resulting supramolecular architecture. rsc.org This predictive capability is essential for designing functional surfaces with tailored chemical and physical properties for applications in electronics, sensors, and nanotechnology. mdpi.comarxiv.org

Advanced Analytical Methodologies for Studying 3 Iodobenzenethiol in Research

Spectroscopic Techniques for Mechanistic and Structural Elucidation

Spectroscopy is a cornerstone for investigating the intricate details of molecular structure and reaction dynamics involving 3-Iodobenzenethiol.

Surface-Enhanced Raman Spectroscopy (SERS) and Tip-Enhanced Raman Spectroscopy (TERS) have emerged as powerful tools for studying catalytic processes at surfaces. researchgate.netnih.gov SERS provides significantly enhanced Raman signals of molecules adsorbed on roughened metal surfaces or nanoparticles, enabling insights into catalyst structure, adsorbate interactions, and reaction kinetics with high spatial and temporal resolution. researchgate.netnih.gov This is particularly relevant for understanding reactions where this compound acts as a reactant or forms self-assembled monolayers on catalyst surfaces.

TERS, a combination of SERS with scanning probe microscopy, offers even greater spatial resolution, down to the nanometer scale, allowing for the chemical imaging of surfaces. spectroscopyonline.comnanocenter.sirsc.org This technique can be used to visualize the distribution of molecules like this compound in mixed self-assembled monolayers and to monitor catalytic reactions at specific active sites. spectroscopyonline.comethz.ch The ability of TERS to provide chemical fingerprint information at the nanoscale makes it invaluable for studying phase segregation and the distribution of reactants on a catalyst surface. ethz.ch

Table 1: Comparison of SERS and TERS for Catalysis Research

| Feature | Surface-Enhanced Raman Spectroscopy (SERS) | Tip-Enhanced Raman Spectroscopy (TERS) |

| Principle | Enhancement of Raman signal for molecules on nanostructured metal surfaces. nih.gov | Combines SERS with scanning probe microscopy for nanoscale chemical imaging. nanocenter.si |

| Spatial Resolution | Limited by the diffraction of light. | Nanometer scale, overcoming the diffraction limit. spectroscopyonline.com |

| Primary Application | Monitoring catalyst structure, adsorbate interactions, and reaction kinetics. researchgate.net | High-resolution chemical mapping of surfaces and in-situ reaction monitoring. spectroscopyonline.comethz.ch |

| Signal Enhancement | Can be up to 10¹⁴ times. nanocenter.si | Provides enormous surface sensitivity and nanometer spatial resolution. rsc.org |

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of molecules in solution. rsc.org For complex systems involving this compound and its reaction products, advanced, multidimensional NMR experiments are often necessary. numberanalytics.com

Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in piecing together the molecular framework. numberanalytics.comemerypharma.com COSY experiments help establish proton-proton connectivities, while HSQC and HMBC provide information on one-bond and multiple-bond correlations between protons and heteronuclei like carbon-13, respectively. numberanalytics.comemerypharma.com These methods are crucial for the unambiguous assignment of all proton and carbon signals in complex molecules derived from this compound, especially when dealing with isomeric products or intricate molecular architectures. researchgate.netmdpi.com

Table 2: Advanced NMR Techniques for Structural Elucidation

| Technique | Information Provided | Application in this compound Research |

| COSY | Identifies coupled protons (typically through 3 bonds). emerypharma.com | Establishes the connectivity of protons within a molecule derived from this compound. numberanalytics.com |

| HSQC | Correlates protons to directly attached heteronuclei (e.g., ¹³C). emerypharma.com | Assigns carbon atoms that are directly bonded to specific protons. numberanalytics.com |

| HMBC | Correlates protons to heteronuclei over multiple bonds (2-3 bonds). numberanalytics.com | Determines the overall carbon framework by linking different functional groups. |

Chromatographic Separations for Isolation and Purity Assessment of Reaction Products

Chromatography is an essential technique for the separation and purification of compounds from a reaction mixture. nih.gov In the context of reactions involving this compound, techniques like thin-layer chromatography (TLC) and column chromatography are routinely used. azecs.az

TLC is a simple and rapid method for monitoring the progress of a reaction and for the initial qualitative analysis of the product mixture. azecs.az Column chromatography, on the other hand, is a preparative technique used to isolate and purify the desired products. nih.gov The choice of the stationary phase (e.g., silica (B1680970) gel or alumina) and the mobile phase (a solvent or mixture of solvents) is critical for achieving effective separation based on the different affinities of the components of the mixture for these two phases. nih.govazecs.az For more complex separations or for achieving very high purity, High-Performance Liquid Chromatography (HPLC) may be employed. lcms.cz

For instance, in the synthesis of 1-(Cyclopentylthio)-3-iodobenzene from this compound, flash chromatography with hexane (B92381) as the eluent is used for purification.

Mass Spectrometry for Molecular Identification and Reaction Monitoring

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. europa.eu It is used to determine the molecular weight of this compound and its derivatives, and to gain structural information through fragmentation patterns. nist.gov The presence of iodine, with its characteristic isotopic pattern, can be a useful marker in the mass spectrum.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. europa.eu When coupled with chromatographic techniques like HPLC (LC-MS), it becomes a formidable tool for identifying and quantifying components in a complex mixture, allowing for real-time monitoring of reactions involving this compound. lcms.cz Different ionization techniques, such as electrospray ionization (ESI), are employed depending on the nature of the analyte. europa.eu

X-ray Crystallography for Solid-State Structural Determination